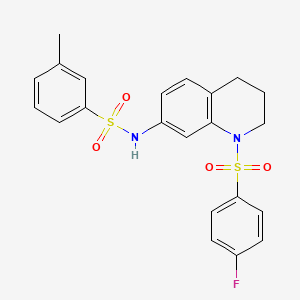

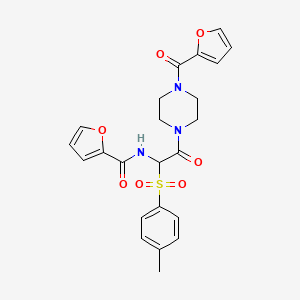

![molecular formula C8H11NO4S B2494141 Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate CAS No. 956361-11-8](/img/structure/B2494141.png)

Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, cyclization, and reduction processes. For instance, a similar compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through a condensation of ethyl 2-chloroacetate with a hydroxy group of a precursor, followed by reduction with hydrogen in the presence of palladium on carbon (Pd/C) at room temperature (Liu et al., 2018). This method could potentially be adapted for the synthesis of ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate by adjusting the precursor compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often elucidated using X-ray crystallography. For example, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate has been determined, revealing a non-planar molecule stabilized by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002). Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

The chemical reactions and properties of this compound-like compounds can be diverse. For instance, studies on heterocyclic enaminonitriles showed reactions with cyanoacetate derivatives in the presence of triethylamine, leading to various acetic acid derivatives, highlighting the compound's reactivity towards nucleophilic addition and cyclization reactions (Hachiyama et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of any chemical compound. While specific data for this compound is not provided, related compounds have been thoroughly studied. For example, the crystal structure and physical properties of a thioamide derivative were determined by various spectroscopic methods, including NMR, FT-IR, and FT-Raman, offering insights into the compound's stability and reactivity (Prasanth et al., 2015).

科学的研究の応用

Process Parameters for Ethyl Acetate Production

Ethyl acetate is widely used as a solvent in paints, coatings, resins, inks, and is a main ingredient in various consumer product fragrances and flavors. A review of the ethyl acetate esterification process highlights several process intensification techniques that offer advantages over traditional methods, such as energy savings and economic effectiveness through reduced capital investment. These techniques include Reactive Distillation, Pervaporation Assisted Reactive Distillation, and Microwave Reactive Distillation, among others. The review discusses the impact of process parameters on ethyl acetate purity, production rate, energy consumption, and total annual cost, suggesting the potential utility of similar process optimizations for the production or application of "Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate" (Patil & Gnanasundaram, 2020).

Toxicological Review of Ethyl Compounds

The toxicological profile of ethyl tertiary-butyl ether (ETBE), a compound related to ethyl compounds, provides insights into the potential human exposure and health effects of similar ethyl derivatives. This review encompasses the metabolism, single-dose toxicity, neurological effects, and potential carcinogenicity of ETBE, offering a framework that could be applicable to assessing the safety and environmental impact of "this compound" (Mcgregor, 2007).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microorganisms' ability to aerobically degrade ETBE as a carbon and energy source. This review summarizes the current knowledge on ETBE biodegradation pathways, including the initial hydroxylation of the ethoxy carbon and the formation of intermediates such as acetaldehyde and tert-butyl alcohol. This information could be relevant for understanding the environmental behavior and degradation potential of "this compound" (Thornton et al., 2020).

Ethylene Oxide Sterilization

The use of ethylene oxide for sterilizing medical devices demonstrates the broad applications of ethyl derivatives in ensuring the safety and efficacy of healthcare products. This review discusses the action mechanism and toxicity of ethylene oxide, along with the advantages and challenges of its use in sterilization processes. This could imply potential sterilization or antimicrobial applications for "this compound" in the medical field (Mendes, Brandão, & Silva, 2007).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-oxo-2-[(2-oxothiolan-3-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-2-13-7(11)6(10)9-5-3-4-14-8(5)12/h5H,2-4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJLXVIKSKTOGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCSC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

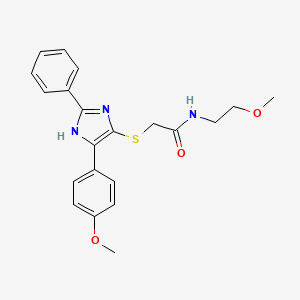

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)

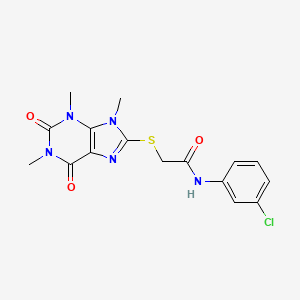

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

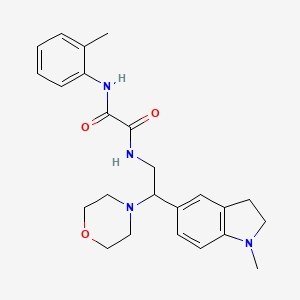

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)